molecular formula C14H21NOS B7493030 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one

Cat. No. B7493030
M. Wt: 251.39 g/mol
InChI Key: BCBUOVONIFDRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one, also known as EPTP, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. EPTP is a thieno[3,2-c]pyridine derivative that has been shown to have promising anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one is not fully understood. However, it has been suggested that 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one may act by inhibiting the production of inflammatory cytokines and prostaglandins. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has been shown to have anti-inflammatory and analgesic effects in animal models. It has been reported to reduce inflammation and pain in models of acute and chronic inflammation. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has also been shown to reduce the production of pro-inflammatory cytokines and prostaglandins in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one in lab experiments is its potential as a new drug candidate for the treatment of pain, inflammation, and cancer. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has been shown to have promising anti-inflammatory and analgesic properties, as well as anti-cancer properties. However, one limitation of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one. One direction is to further investigate its mechanism of action, as well as its potential as a new drug candidate for the treatment of pain, inflammation, and cancer. Another direction is to optimize the synthesis method of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one to improve its yield and purity. Additionally, future research could explore the potential of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one as a scaffold for the development of new compounds with improved efficacy and bioavailability.

Synthesis Methods

The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has been described in a few research articles. One of the methods involves the reaction of 2-(4-bromophenyl)acetonitrile with 2,3-dihydrothieno[3,2-c]pyridine in the presence of a base to form the intermediate 2-(4-bromophenyl)-5,6-dihydrothieno[3,2-c]pyridine. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol in the presence of a Lewis acid catalyst to form 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has been shown to have potential applications in medicinal chemistry. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy.

properties

IUPAC Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-5-11-10-7-9-17-12(10)6-8-15(11)13(16)14(2,3)4/h7,9,11H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBUOVONIFDRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)C(C)(C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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